Dinonyl cyclohexane-1,2-dicarboxylate

Übersicht

Beschreibung

Dinonyl cyclohexane-1,2-dicarboxylate is an organic compound with the formula C26H48O4. It is a colorless, almost odorless liquid used primarily as a plasticizer in the manufacture of flexible plastic articles. This compound is of interest as an alternative to phthalate plasticizers, which have been implicated as endocrine disruptors .

Vorbereitungsmethoden

Dinonyl cyclohexane-1,2-dicarboxylate can be synthesized through several methods:

Catalytic Hydrogenation: This method involves the catalytic hydrogenation of diisononyl phthalate, transforming the aromatic, planar part of the diisononyl phthalate into a cyclohexane ring.

Diels-Alder Reaction: Another method involves the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene, followed by hydrogenation.

Reaction of Alcohol and Anhydride: It can also be prepared by reacting isononyl alcohol with cyclohexane-1,2-dicarboxylic anhydride.

Analyse Chemischer Reaktionen

Dinonyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid and its monoesters.

Reduction: It can be reduced under specific conditions to yield different products, although detailed reduction pathways are less commonly reported.

Substitution: The ester groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid and its monoesters .

Wissenschaftliche Forschungsanwendungen

Key Applications

2.1 Plasticizer in Polyvinyl Chloride (PVC) Products

DINCH is widely used as a plasticizer in PVC products due to its ability to enhance flexibility and durability. Its applications include:

- Medical Devices : DINCH is utilized in the production of medical tubing and bags where safety and biocompatibility are paramount .

- Children's Toys : The compound's non-toxic nature makes it suitable for toys, ensuring safety for children .

- Food Packaging : DINCH is approved for use in food contact materials, providing a safer alternative to phthalates .

2.2 Impact on Health and Environment

Research has indicated that DINCH does not exhibit the endocrine-disrupting properties associated with traditional plasticizers like phthalates. Studies have shown that DINCH alters transcriptional profiles and lipid metabolism without significant toxicity at regulated exposure levels .

Case Studies

3.1 Zebrafish Developmental Study

A study conducted on zebrafish larvae exposed to varying concentrations of DINCH revealed dose-dependent effects on hatching rates and developmental abnormalities. The findings suggest that while DINCH can impact development, it does so at levels significantly higher than those typically encountered in consumer products .

3.2 Comparative Toxicity Analysis

A comparative study examined the effects of DINCH against diisononyl phthalate (DINP). The results indicated that both compounds affect lipid metabolism; however, DINCH displayed a lower toxicity profile in cultured cells, reinforcing its position as a safer alternative .

Data Table: Applications and Regulatory Status

| Application Area | Specific Uses | Regulatory Status |

|---|---|---|

| Medical Devices | Tubing, bags | Approved by EFSA (2007) |

| Children's Toys | Soft toys | Approved for safety |

| Food Packaging | Containers, wraps | Approved for food contact |

| Industrial Applications | PVC production | Widely accepted |

Wirkmechanismus

The mechanism by which dinonyl cyclohexane-1,2-dicarboxylate exerts its effects involves its metabolism into various oxidative metabolites. These metabolites can be used as specific biomarkers of exposure in humans . The compound is metabolized into cyclohexane-1,2-dicarboxylic acid and its monoesters, which are then excreted in urine .

Vergleich Mit ähnlichen Verbindungen

Dinonyl cyclohexane-1,2-dicarboxylate is unique compared to other similar compounds due to its lower toxicity and lack of endocrine-disrupting properties. Similar compounds include:

Diisononyl phthalate (DINP): A commonly used plasticizer but with potential endocrine-disrupting effects.

Di(2-ethylhexyl) phthalate (DEHP): Another plasticizer with known reprotoxic properties.

Diisononyl maleate: Used in the synthesis of this compound.

This compound stands out due to its safer profile and effectiveness as a plasticizer in sensitive applications.

Biologische Aktivität

Dinonyl cyclohexane-1,2-dicarboxylate, commonly referred to as DINCH, is a synthetic compound primarily used as a plasticizer and a substitute for phthalates. Its biological activity has garnered attention due to its widespread use and potential health implications. This article reviews the biological activity of DINCH, focusing on its metabolism, toxicity, and potential therapeutic applications.

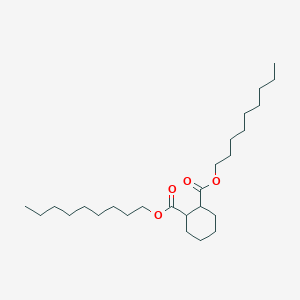

Chemical Structure and Properties

DINCH is an ester derived from cyclohexane-1,2-dicarboxylic acid and is characterized by its branched-chain isomers. Its molecular formula is , and it exhibits properties typical of carboxylic acid esters, including low volatility and high thermal stability.

Metabolism of DINCH

The metabolism of DINCH in humans involves several key steps:

- Hydrolysis : The compound undergoes hydrolysis to form monoisononyl ester (MINCH).

- Oxidation : MINCH can be further oxidized to produce various metabolites, including OH-MINCH and oxo-MINCH.

- Excretion : Metabolites are predominantly excreted in urine, with approximately 75% to 90% of an oral dose eliminated within 24 hours .

Table 1: Metabolic Pathways of DINCH

| Step | Product | Description |

|---|---|---|

| Hydrolysis | MINCH | Primary metabolite formed from DINCH |

| Oxidation | OH-MINCH | Oxidized form of MINCH |

| Oxo-MINCH | Further oxidized metabolite | |

| Excretion | CHDA | Non-specific metabolite excreted in urine |

Biological Activity and Toxicity

Research indicates that DINCH exhibits low acute toxicity but potential chronic effects. Studies have shown that exposure can lead to alterations in gene expression related to oxidative stress and lipid metabolism. For example:

- Gene Expression Changes : Exposure to DINCH at various concentrations resulted in upregulation of genes associated with oxidative stress response (e.g., cytochrome c 1) and downregulation of genes involved in lipid metabolism (e.g., low density lipoprotein receptor) .

- Toxicological Studies : In animal studies, DINCH was found to be rapidly absorbed but showed no significant bioaccumulation. The compound's effects on liver enzymes indicated potential liver toxicity at high doses .

Antimicrobial Potential

Recent studies have explored the potential antimicrobial activity of DINCH. Molecular docking studies have suggested that DINCH derivatives may inhibit bacterial topoisomerase IV, a critical enzyme for bacterial replication. For instance:

- Binding Affinity : A compound structurally similar to DINCH demonstrated a docking score of , indicating strong binding affinity to topoisomerase IV compared to traditional antibiotics like Levofloxacin .

Case Studies

- Human Exposure Assessment : A study assessing urinary concentrations of DINCH metabolites in humans found that specific biomarkers could be used for monitoring exposure levels effectively .

- Environmental Impact : Research has documented the presence of DINCH in environmental samples, raising concerns about its long-term ecological effects due to its widespread use in consumer products .

Eigenschaften

IUPAC Name |

dinonyl cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLHXZYMYYBBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274054 | |

| Record name | Dinonyl cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331673-15-5 | |

| Record name | Dinonyl cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.